6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one
CAS No.: 1207048-34-7
Cat. No.: VC11981331
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207048-34-7 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
| Standard InChI | InChI=1S/C11H12N2O/c12-9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4,12H2 |
| Standard InChI Key | JEAUIBSPZKQDTJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)N |
| Canonical SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)N |
Introduction
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one is a complex organic compound with a unique tricyclic structure incorporating nitrogen atoms. This compound belongs to the azatricyclo family, which is notable for its potential biological activity and applications in medicinal chemistry. The molecular formula of this compound is C11H12N2O, and its molecular weight is 188.23 g/mol.
Structural Characteristics
The compound features:
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A tricyclic ring system with a central nitrogen atom.
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A ketone functional group at the 11th position.
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An amino group at the 6th position.
These structural elements are significant for its reactivity and potential biological interactions.
Synthesis
The synthesis of 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one involves multi-step organic reactions:
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Cyclization: Precursors undergo cyclization under controlled conditions to form the tricyclic structure.
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Catalysts and Solvents: Specific catalysts and solvents are used to facilitate the reaction.
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Reaction Conditions: Temperature and pressure are carefully controlled to ensure high yield and purity.
Industrial Production
While industrial methods are not widely documented, laboratory-scale synthesis requires cold-chain transportation to maintain stability during storage and shipment.
Chemical Reactivity
The compound exhibits diverse chemical reactivity due to its amino and ketone groups:
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Oxidation: Oxidizing agents like potassium permanganate can modify the structure.
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Reduction: Reducing agents such as lithium aluminum hydride can convert the ketone group into an alcohol.
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Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Mild heating |
| Reduction | Lithium aluminum hydride | Low temperature |
| Substitution | Nucleophiles | Solvent-dependent |
Biological Activity
Preliminary studies suggest that this compound may act as an enzyme inhibitor, interacting with molecular targets in biochemical pathways. Potential applications include:
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Neurodegenerative Diseases: Possible therapeutic effects on central nervous system disorders.
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Metabolic Regulation: Influence on metabolic pathways through enzyme modulation.
Mechanism of Action
The amino and ketone groups are believed to interact with specific molecular targets, altering physiological processes such as neurotransmission.
Applications
Potential applications in various fields include:
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Medicinal Chemistry: As a candidate for drug development targeting neurological disorders.
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Synthetic Chemistry: As a building block for creating more complex molecules.
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Material Science: Development of new materials leveraging its unique structure.
Future Research Directions
Given the limited data available, future research should focus on:
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Detailed biological studies to identify molecular targets.
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Exploration of pharmacokinetics and pharmacodynamics for therapeutic applications.
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Development of derivatives with enhanced activity and stability.
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